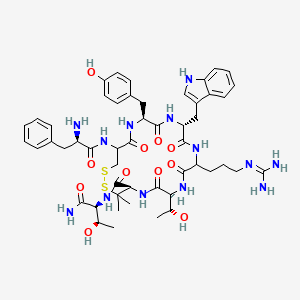![molecular formula C27H30FN5O5S B10773866 1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR234960 is a synthetic organic compound known for its role as a non-peptide agonist of the MAS receptor, a G protein-coupled receptor. This compound has been studied for its ability to increase both mRNA and protein levels of connective tissue growth factor via ERK1/2 signaling in HEK293-MAS cells and adult human cardiac fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is a mixture of two diastereomers, trans in relation to each other . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for AR234960 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
AR234960 undergoes various chemical reactions, primarily involving its functional groups. These reactions include:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving AR234960 include reducing agents for the nitro group and nucleophiles for substitution reactions. Specific conditions depend on the desired transformation and the functional groups involved.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amines from the reduction of the nitro group and substituted phenyl rings from nucleophilic substitution.
Scientific Research Applications
AR234960 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the MAS receptor and its signaling pathways.
Industry: Utilized in the development of new drugs targeting the MAS receptor and related pathways.
Mechanism of Action
AR234960 exerts its effects by acting as an agonist of the MAS receptor, a G protein-coupled receptor. Upon binding to the MAS receptor, AR234960 activates ERK1/2 signaling, leading to increased expression of connective tissue growth factor mRNA and protein levels in HEK293-MAS cells and adult human cardiac fibroblasts . This pathway is crucial for the regulation of collagen gene expression and has implications in cardiac fibrosis and heart failure .
Comparison with Similar Compounds
Similar Compounds
AR244555: An inverse agonist of the MAS receptor that can block the effects of AR234960.
Other MAS Agonists: Compounds that similarly activate the MAS receptor and modulate ERK1/2 signaling.
Uniqueness
AR234960 is unique due to its specific activity as a non-peptide MAS receptor agonist and its ability to upregulate connective tissue growth factor expression via ERK1/2 signaling. This makes it a valuable tool for studying the MAS receptor pathway and its role in cardiac fibrosis and heart failure .
Properties
Molecular Formula |
C27H30FN5O5S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
1-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3 |
InChI Key |
TUSCHIFEASZBBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C(C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)
![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)
![[11C]butylthio-TZTP](/img/structure/B10773794.png)
![[(1S,2S,3S,4S,5S,6S,8S,9S,10S,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773800.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
![[33P]2MeSADP](/img/structure/B10773810.png)

![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenyl] acetate](/img/structure/B10773821.png)
![[3H]Pirenzepine](/img/structure/B10773827.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
